Cas no 518990-32-4 (4-Fluoro-3-iodo-1H-indazole)

4-Fluoro-3-iodo-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-iodo-1H-indazole

- 4-Fluoro-3-iodo (1H)indazole

- 4-fluoro-3-iodo-2H-indazole

- 4-Fluoro-3-iodoindazole

- 1H-Indazole,4-fluoro-3-iodo-

- PYFIFZHAAHFPEC-UHFFFAOYSA-N

- 4-fluoranyl-3-iodanyl-2H-indazole

- PC8397

- RP06349

- WT82124

- FCH1324141

- AB42698

- 1H-INDAZOLE, 4-FLUORO-3-IODO-

- J-515369

- SCHEMBL5952759

- MFCD07781590

- CS-W008907

- SY040581

- A828835

- AKOS015854313

- GS-3078

- 518990-32-4

- AM20040614

- FT-0718423

- DTXSID90625983

- EN300-1137649

- DB-071442

-

- MDL: MFCD07781590

- インチ: 1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)

- InChIKey: PYFIFZHAAHFPEC-UHFFFAOYSA-N

- ほほえんだ: IC1=C2C(=C([H])C([H])=C([H])C2=NN1[H])F

計算された属性

- せいみつぶんしりょう: 261.94000

- どういたいしつりょう: 261.94

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 2.159

- ゆうかいてん: 180-190°C

- ふってん: 361.4°C at 760 mmHg

- フラッシュポイント: 361.415 °C at 760 mmHg

- 屈折率: 1.751

- PSA: 28.68000

- LogP: 2.30660

4-Fluoro-3-iodo-1H-indazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

4-Fluoro-3-iodo-1H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Fluoro-3-iodo-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D211374-5g |

4-Fluoro-3-iodo-1H-indazole |

518990-32-4 | 95% | 5g |

$940 | 2024-05-24 | |

| eNovation Chemicals LLC | D211374-25g |

4-Fluoro-3-iodo-1H-indazole |

518990-32-4 | 95% | 25g |

$2180 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1105566-5g |

4-fluoro-3-iodo-1H-indazole |

518990-32-4 | 95% | 5g |

$500 | 2024-07-23 | |

| eNovation Chemicals LLC | D211374-50g |

4-Fluoro-3-iodo-1H-indazole |

518990-32-4 | 95% | 50g |

$3780 | 2024-05-24 | |

| Chemenu | CM102026-1g |

4-fluoro-3-iodo-1H-indazole |

518990-32-4 | 97% | 1g |

$131 | 2021-08-06 | |

| Chemenu | CM102026-25g |

4-fluoro-3-iodo-1H-indazole |

518990-32-4 | 97% | 25g |

$1388 | 2021-08-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0644-1g |

4-Fluoro-3-iodo-1H-indazole |

518990-32-4 | 97% | 1g |

¥3375.21 | 2025-01-20 | |

| eNovation Chemicals LLC | D488303-5g |

4-FLUORO-3-IODO-1H-INDAZOLE |

518990-32-4 | 97% | 5g |

$950 | 2024-06-05 | |

| Chemenu | CM102026-1g |

4-fluoro-3-iodo-1H-indazole |

518990-32-4 | 97% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ593-200mg |

4-Fluoro-3-iodo-1H-indazole |

518990-32-4 | 97% | 200mg |

128.0CNY | 2021-08-05 |

4-Fluoro-3-iodo-1H-indazole 関連文献

-

Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

4-Fluoro-3-iodo-1H-indazoleに関する追加情報

Introduction to 4-Fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4)

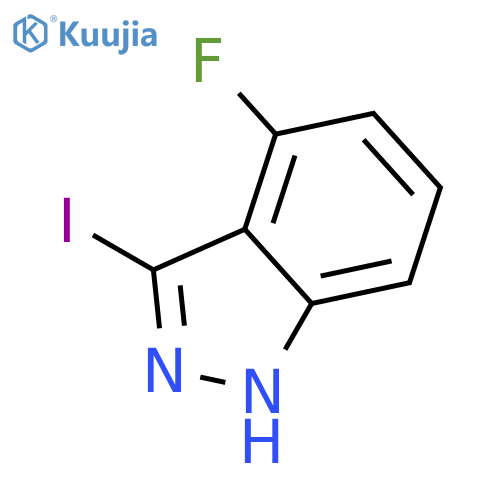

4-Fluoro-3-iodo-1H-indazole, with the CAS number 518990-32-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of both a fluorine and an iodine substituent on the indazole ring system imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 4-Fluoro-3-iodo-1H-indazole consists of a five-membered indazole ring with a fluorine atom at the 4-position and an iodine atom at the 3-position. These substituents play crucial roles in modulating the compound's reactivity and biological activity. The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, while the iodine atom, being a bulky and polarizable group, can affect steric interactions and solubility characteristics.

In recent years, 4-Fluoro-3-iodo-1H-indazole has been extensively studied for its potential as a building block in the development of novel drugs. One notable application is in the synthesis of inhibitors for various enzymes and receptors. For instance, research has shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key targets in cancer therapy. The ability to fine-tune the substituents on the indazole ring allows for the optimization of these inhibitors to achieve high selectivity and potency.

Beyond its use in enzyme inhibition, 4-Fluoro-3-iodo-1H-indazole has also been explored for its potential in imaging applications. The iodine substituent makes it suitable for radiolabeling with isotopes such as iodine-123 or iodine-125, which are commonly used in nuclear medicine for diagnostic imaging. This property opens up opportunities for developing new radiotracers that can be used to visualize specific biological processes or disease states.

The synthesis of 4-Fluoro-3-iodo-1H-indazole typically involves multistep reactions starting from readily available starting materials. One common approach is to first form the indazole core through a cyclization reaction, followed by selective substitution with fluorine and iodine atoms. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale research and development.

In addition to its synthetic utility, 4-Fluoro-3-iodo-1H-indazole has been evaluated for its pharmacological properties. Preclinical studies have demonstrated that this compound exhibits good solubility and stability, which are essential characteristics for drug candidates. Furthermore, it has shown promising activity in various biological assays, including cell-based assays and animal models of disease.

The safety profile of 4-Fluoro-3-iodo-1H-indazole is another important consideration. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in clinical settings.

In conclusion, 4-Fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for developing novel drugs and imaging agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing our understanding and treatment of various diseases.

518990-32-4 (4-Fluoro-3-iodo-1H-indazole) 関連製品

- 885522-07-6(6-fluoro-3-iodo-1H-indazole)

- 858629-06-8(5-Fluoro-3-iodo-1H-indazole)

- 1260681-83-1(3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine)

- 1864407-98-6({1,8-dioxaspiro[4.5]decan-2-yl}methanol)

- 3296-43-3(6-Octadecenoic acid,1,1',1''-(1,2,3-propanetriyl) ester, (6Z,6'Z,6''Z)-)

- 35146-75-9(N-(3,4,5-trimethoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine)

- 1267856-49-4(5-(1- Methylcyclobutyl) isoxazol-3-amine)

- 1424268-30-3(4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide)

- 1501188-91-5(2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid)

- 941957-71-7(N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-N'-(pyridin-2-yl)methylethanediamide)